Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

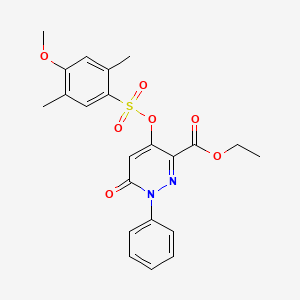

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy ester group attached to a substituted phenyl ring. Its structure includes a 1-phenyl-1,6-dihydropyridazine core with a 6-oxo group and a carboxylate ester at position 2.

Properties

IUPAC Name |

ethyl 4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-18(13-20(25)24(23-21)16-9-7-6-8-10-16)31-32(27,28)19-12-14(2)17(29-4)11-15(19)3/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDKZQAMMJIYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, drawing on diverse research sources.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is with a molecular weight of approximately 472.5 g/mol. The compound features a pyridazine core substituted with various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 472.5 g/mol |

| CAS Number | 899992-00-8 |

Anticancer Properties

Recent studies have investigated the anticancer potential of similar compounds featuring the pyridazine structure. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon cancer (HT-29) cells. The presence of methoxy and other substituents has been linked to enhanced activity against these cell lines .

A comparative study indicated that modifications at the 4-position of the aromatic ring significantly improved the cytotoxic profile. For example, compounds with a methoxy group exhibited increased potency against Caco-2 cells, with IC50 values below 10 μg/mL .

The proposed mechanism by which Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exerts its effects may involve the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic proteins. Further elucidation of these pathways is necessary to understand the full scope of its biological activity.

Case Study 1: Cytotoxic Evaluation

In a study assessing various pyridazine derivatives, Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity with varying IC50 values depending on the cell line:

| Cell Line | IC50 (μg/mL) |

|---|---|

| T47D | <10 |

| Caco-2 | <10 |

| HT-29 | <10 |

These findings suggest that this compound has promising potential as an anticancer agent.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis highlighted that the introduction of specific substituents on the phenolic and sulfonic moieties could enhance biological activity. The presence of electron-donating groups such as methoxy significantly improved interactions with cellular targets involved in cancer proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a pyridazine core with several analogs but differs in substituent chemistry:

- Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7): Replaces the sulfonyloxy group with a butylsulfanyl (thioether) moiety.

- Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5): Features a 4-fluorophenyl group instead of the parent phenyl and a methoxy group at position 3. Fluorination enhances metabolic stability and binding affinity in drug design .

- Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 338395-91-8): Incorporates a trifluoromethylphenyl group and a sulfanyl-linked methoxy-oxoethyl chain. The trifluoromethyl group increases electronegativity and resistance to oxidation .

- Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5): Contains dual trifluoromethyl groups, significantly boosting lipophilicity (XLogP3 = 3.4) and steric demand .

Physicochemical Properties

Key differences in molecular weight, polarity, and lipophilicity arise from substituent variations:

- The target compound’s sulfonyloxy group increases polarity (higher topological polar surface area) compared to thioether analogs.

- Fluorinated derivatives (e.g., CAS 899943-46-5 and 478067-01-5) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

- Trifluoromethyl groups (e.g., CAS 338395-91-8 and 478067-01-5) substantially elevate molecular weight and complexity, which may impact synthetic accessibility .

Data Table: Comparative Analysis of Pyridazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.